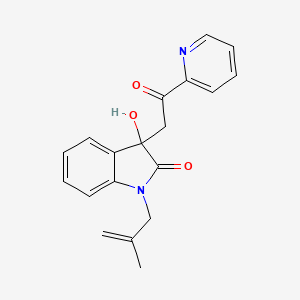![molecular formula C17H15N3OS B5349310 2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5349310.png)
2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide, also known as MPTN, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide functions by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many types of cancers and is involved in the regulation of cell growth, survival, and apoptosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cells. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines in cells, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide in lab experiments is its specificity towards CK2. It has been shown to have minimal off-target effects, making it a reliable tool for studying the role of CK2 in various cellular processes. However, this compound has a relatively short half-life, which can limit its effectiveness in long-term experiments. In addition, the synthesis of this compound is complex and requires specialized equipment, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for the study of 2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another direction is the investigation of the role of CK2 in various diseases and the development of CK2 inhibitors for therapeutic use. Additionally, the study of this compound in combination with other therapies, such as chemotherapy or immunotherapy, could provide new insights into the treatment of cancer. Overall, the study of this compound and its potential applications in scientific research holds great promise for the future.
Métodos De Síntesis
The synthesis of 2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide involves the reaction between 2-naphthoic acid and 4-methyl-2-thiopyrimidine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with N,N-dimethylacetamide to obtain the final product. The yield of this compound obtained through this method is around 60%.
Aplicaciones Científicas De Investigación
2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, neurodegenerative disorders, and viral infections. It has been found to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancers. This compound has also been shown to have antiviral activity against hepatitis C virus and HIV-1. In addition, this compound has neuroprotective properties and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-8-9-18-17(19-12)22-11-16(21)20-15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVMJMAJHYZZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5349245.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5349253.png)
![2-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5349259.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349262.png)
![4-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5349279.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}cyclopentanecarboxamide](/img/structure/B5349286.png)
![N-(3-phenylpropyl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5349295.png)
![4-[4-(2-methoxy-1-methylethyl)-1-piperidinyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5349302.png)
![N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5349309.png)
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5349313.png)
![3-[(dimethylamino)methyl]-1-[(3,4,5-trimethoxyphenyl)acetyl]-3-piperidinol](/img/structure/B5349317.png)
![(4R)-N-ethyl-4-[4-({[(2E)-3-phenyl-2-propenoyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5349340.png)
![7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B5349346.png)